Vapreotide

Descripción

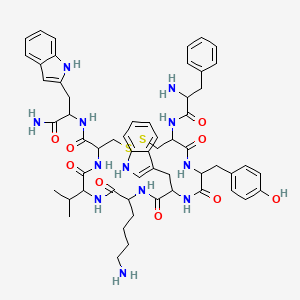

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

The exact mechanism of action is unknown, although one study has provided in vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect in the analgesic effects of vapreotide (PMID: 7556407). |

|---|---|

Número CAS |

103222-11-3 |

Fórmula molecular |

C57H70N12O9S2 |

Peso molecular |

1131.4 g/mol |

Nombre IUPAC |

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |

InChI |

InChI=1S/C57H70N12O9S2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73)/t40-,43+,44+,45+,46-,47+,48+,49+/m1/s1 |

Clave InChI |

SWXOGPJRIDTIRL-DOUNNPEJSA-N |

SMILES isomérico |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@H](CC6=CNC7=CC=CC=C76)C(=O)N |

SMILES canónico |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N |

Otros números CAS |

103222-11-3 |

Descripción física |

Solid |

Secuencia |

FCYWKVCW |

Solubilidad |

3.99e-03 g/L |

Sinónimos |

Vapreotida; D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2; D-phenylalanyl-cysteinyl-tyrosyl-D-tryptophyl-lysyl-valyl-cysteinyl-tryptophanamide; Octastatin; RC 160; RC-160; vapreotide |

Origen del producto |

United States |

Foundational & Exploratory

Vapreotide's Mechanism of Action in Neuroendocrine Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide (also known as RC-160) is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological functions. In the context of neuroendocrine tumors (NETs), this compound has demonstrated significant therapeutic potential due to its ability to bind to somatostatin receptors (SSTRs) expressed on the surface of tumor cells. This binding initiates a cascade of intracellular events that ultimately lead to the inhibition of hormone secretion and the suppression of tumor growth. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in NETs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: Somatostatin Receptor Binding

This compound exerts its effects primarily by acting as an agonist at specific subtypes of somatostatin receptors.[1] Neuroendocrine tumors often overexpress these receptors, particularly SSTR2 and SSTR5, making them susceptible to the effects of somatostatin analogs like this compound.[1]

This compound Binding Affinity

The therapeutic efficacy of this compound is closely linked to its binding affinity for different SSTR subtypes. Quantitative analysis of its binding profile reveals a high affinity for SSTR2 and SSTR5, and a moderate affinity for SSTR3.[2] The binding affinities, expressed as IC50 values (the concentration of the drug that inhibits 50% of the specific binding of a radioligand), are summarized in the table below.

| Somatostatin Receptor Subtype | This compound (RC-160) IC50 (nM) |

| SSTR1 | 200[2] |

| SSTR2 | 0.17[2] |

| SSTR3 | 0.1[2] |

| SSTR4 | 620[2] |

| SSTR5 | 21[2] |

Signaling Pathways Activated by this compound

Upon binding to SSTR2 and SSTR5, this compound triggers distinct downstream signaling pathways that contribute to its anti-tumor effects.

SSTR2-Mediated Signaling

Activation of SSTR2 by this compound leads to the stimulation of tyrosine phosphatase activity.[2] This phosphatase activity is a crucial component of the antiproliferative signal. The signaling cascade initiated by SSTR2 activation is depicted below.

SSTR5-Mediated Signaling

The antiproliferative effect of this compound mediated by SSTR5 appears to involve the inositol phospholipid/calcium signaling pathway.[2] this compound has been shown to inhibit cholecystokinin (CCK)-stimulated intracellular calcium mobilization in cells expressing SSTR5.[2]

Antiproliferative and Anti-secretory Effects

This compound's activation of SSTRs leads to two primary therapeutic outcomes in neuroendocrine tumors: inhibition of tumor cell proliferation and reduction of hormone hypersecretion.

Antiproliferative Effects

This compound has been shown to inhibit the proliferation of tumor cells expressing SSTR2 and SSTR5.[2] The antiproliferative efficacy, expressed as EC50 values (the concentration of a drug that gives a half-maximal response), is detailed below.

| Cell Line (Expressing) | This compound (RC-160) EC50 for Proliferation Inhibition (pM) |

| CHO (SSTR2) | 53[2] |

| CHO (SSTR5) | 150[2] |

Anti-secretory Effects

A hallmark of functional neuroendocrine tumors is the excessive secretion of hormones, leading to debilitating symptoms. This compound effectively inhibits the release of various hormones, including growth hormone (GH) and serotonin.[3][4] This anti-secretory action helps to manage the clinical symptoms associated with NETs.

Experimental Protocols

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Below are outlines of the key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to somatostatin receptors.

Objective: To quantify the binding affinity (IC50) of this compound for each of the five SSTR subtypes.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express a single SSTR subtype (e.g., Chinese Hamster Ovary (CHO) cells).

-

Incubation: The cell membranes are incubated with a radiolabeled somatostatin analog (e.g., 125I-Tyr11-somatostatin-14) and varying concentrations of unlabeled this compound.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration.

-

Quantification: The radioactivity of the bound ligand is measured using a gamma counter.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of specific binding against the concentration of this compound.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth of neuroendocrine tumor cells.

Objective: To determine the antiproliferative efficacy (EC50) of this compound.

Methodology:

-

Cell Culture: Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or WST-1 assay, which measures mitochondrial activity.

-

Data Analysis: The EC50 value is determined by plotting cell viability against the concentration of this compound.

Western Blot Analysis for Signaling Proteins

This technique is used to investigate the effect of this compound on the activation state of key signaling proteins.

Objective: To determine if this compound treatment alters the phosphorylation status of proteins in the MAPK and PI3K/Akt pathways (e.g., ERK, Akt).

Methodology:

-

Cell Treatment and Lysis: Neuroendocrine tumor cells are treated with this compound for various time points. The cells are then lysed to extract total protein.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ERK, anti-ERK).

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent detection.

-

Analysis: The band intensities are quantified to determine the relative change in protein phosphorylation.

Conclusion

This compound's mechanism of action in neuroendocrine tumors is a multi-faceted process initiated by its high-affinity binding to somatostatin receptors, primarily SSTR2 and SSTR5. This interaction triggers distinct intracellular signaling cascades that converge to inhibit cell proliferation and hormone secretion. A thorough understanding of these molecular mechanisms is paramount for the continued development and optimization of somatostatin analog-based therapies for the management of neuroendocrine tumors. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to advance the treatment of this complex disease.

References

- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Lipophilization of somatostatin analog RC-160 improves its bioactivity and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapreotide: A Technical Guide to Somatostatin Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the somatostatin receptor binding affinity of vapreotide, a synthetic octapeptide analog of somatostatin. It includes a comprehensive summary of its binding profile, detailed experimental methodologies for receptor binding assays, and a visualization of the primary downstream signaling pathways.

This compound Somatostatin Receptor Binding Affinity

This compound exhibits a distinct binding profile for the five somatostatin receptor subtypes (SSTR1-5). The following table summarizes the in vitro binding affinities of this compound, presented as IC50 values, which represent the concentration of the drug that inhibits 50% of the specific binding of a radiolabeled ligand.

| Receptor Subtype | This compound IC50 (nM) |

| SSTR1 | 200 |

| SSTR2 | 0.17 |

| SSTR3 | 0.1 |

| SSTR4 | 620 |

| SSTR5 | 21 |

Data sourced from publicly available research.

As the data indicates, this compound demonstrates a high affinity for SSTR2 and SSTR3, with moderate affinity for SSTR5 and significantly lower affinity for SSTR1 and SSTR4. This receptor binding profile underscores its predominant activity as an SSTR2 and SSTR3 agonist.

Experimental Protocols: Radioligand Displacement Assay

The determination of this compound's binding affinity for somatostatin receptors is typically achieved through a competitive radioligand binding assay. This method measures the ability of unlabeled this compound to displace a radiolabeled ligand that has a known high affinity for a specific somatostatin receptor subtype.

Key Materials and Reagents

-

Cell Lines: Stably transfected cell lines expressing a single human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: A high-affinity, subtype-selective radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14 or [125I-Tyr3]-Octreotide).

-

Unlabeled Ligand: this compound (for competition).

-

Membrane Preparation: Crude membrane fractions prepared from the transfected cell lines.

-

Assay Buffer: Typically a Tris-based buffer containing protease inhibitors and bovine serum albumin (BSA).

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity of the bound ligand.

Step-by-Step Methodology

-

Cell Culture and Membrane Preparation:

-

Culture the specific SSTR-expressing cell line to a high density.

-

Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.

-

Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration of the membrane preparation.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of the radioligand to each well.

-

Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a non-radioactive, high-affinity ligand to determine non-specific binding.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature for a specific time to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with the bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

-

Visualizations

Experimental Workflow: Radioligand Displacement Assay

Caption: Workflow for a competitive radioligand binding assay.

This compound-SSTR2 Signaling Pathway

Caption: Simplified primary signaling pathway of this compound via SSTR2.

Audience: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Interaction of Vapreotide with the Neurokinin-1 Receptor (NK1R)

Executive Summary

This compound, a synthetic octapeptide analog of somatostatin, is primarily recognized for its high affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][2] However, a growing body of evidence reveals a significant, albeit lower-affinity, interaction with the neurokinin-1 receptor (NK1R), the principal receptor for the neuropeptide Substance P (SP). This interaction is antagonistic, positioning this compound as a molecule that can functionally block the canonical signaling pathways initiated by SP.[3][4][5] This guide provides a comprehensive technical overview of this interaction, presenting quantitative binding data, detailing the impacted signaling cascades, and outlining the experimental protocols used to characterize this molecular relationship.

This compound and Receptor Binding Affinities

This compound's primary targets are the somatostatin receptors. However, it demonstrates a distinct cross-reactivity with the NK1 receptor, acting as an antagonist. Its affinity for NK1R is approximately 100-fold weaker than that of dedicated non-peptide NK1R antagonists like CP-96,345.[3][4] The binding profile highlights a degree of selectivity for NK1R over the related NK2 receptor.

Table 1: Competitive Binding Affinities (IC50)

| Ligand | Target Receptor | Preparation | Radioligand | IC50 Value (M) | Reference |

| This compound | Tachykinin NK1 | Guinea-pig bronchial membranes | [³H]Substance P | 3.3 ± 1.8 x 10⁻⁷ | [3][4][6] |

| This compound | Tachykinin NK2 | Guinea-pig bronchial membranes | [¹²⁵I]Neurokinin A | 4.5 ± 0.6 x 10⁻⁶ | [6] |

| CP-96,345 | Tachykinin NK1 | Guinea-pig bronchi | [³H]Substance P | 3.4 ± 0.8 x 10⁻⁹ | [3][4] |

NK1R Signaling and this compound's Antagonistic Mechanism

The NK1R is a G-protein coupled receptor (GPCR) that preferentially couples to the Gαq/11 subunit.[3][4] The binding of its endogenous ligand, Substance P, initiates a well-defined signaling cascade. This compound functions by competitively inhibiting this pathway at the receptor level.

3.1 Canonical NK1R Signaling Pathway

-

Ligand Binding: Substance P binds to the extracellular domain of the NK1R.

-

G-Protein Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

PKC Activation: DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

-

Downstream Effects: These events lead to the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory genes, including cytokines and chemokines like Interleukin-8 (IL-8) and Monocyte Chemoattractant Protein-1 (MCP-1).[3][4]

3.2 this compound's Mechanism of Antagonism

This compound competitively binds to the NK1R, preventing Substance P from activating the receptor. This blockade directly inhibits the downstream signaling events. Studies have confirmed that this compound attenuates SP-induced intracellular calcium increases, reduces NF-κB activation, and inhibits the subsequent production of IL-8 and MCP-1 in a dose-dependent manner.[3][4][5] Importantly, this antagonistic effect is independent of its action on SSTR2, as the SSTR2 antagonist CYN 154806 fails to reverse the this compound-mediated inhibition of SP signaling.[3][4]

Key Experimental Protocols

The characterization of this compound's effect on NK1R relies on a series of established in vitro assays.

4.1 Radioligand Displacement Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

-

Objective: To determine the IC50 value of this compound for the NK1R.

-

Materials:

-

Methodology:

-

Incubate the membrane preparation with a fixed concentration of [³H]Substance P.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

After reaching equilibrium, separate the bound from unbound radioligand via filtration.

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of displacement against the log concentration of this compound to calculate the IC50.

-

4.2 Intracellular Calcium Mobilization Assay

This functional assay measures the direct consequence of Gq/11 pathway activation.

-

Objective: To assess this compound's ability to inhibit SP-induced calcium release.

-

Materials:

-

Methodology:

-

Load cells with the calcium-sensitive dye.

-

Pre-incubate a subset of cells with this compound for a defined period (e.g., 30 minutes).

-

Establish a baseline fluorescence reading.

-

Stimulate the cells with Substance P.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.

-

Compare the response in this compound-treated cells to the control (SP alone).

-

4.3 NF-κB Reporter Gene Assay

This assay quantifies the activation of the NF-κB transcription factor.

-

Objective: To determine if this compound blocks SP-induced NF-κB activation.

-

Materials:

-

Host cell line (e.g., HEK293-NK1R) co-expressing NK1R and a reporter construct.[4]

-

The reporter construct contains a luciferase gene under the control of an NF-κB response element.

-

Substance P and this compound.

-

Luciferase assay reagent and a luminometer.

-

-

Methodology:

-

Culture the engineered cells.

-

Pre-treat cells with this compound or a vehicle control.

-

Stimulate the cells with Substance P for a set duration (e.g., 6 hours).[4]

-

Lyse the cells and add the luciferase substrate.

-

Measure the resulting luminescence, which is proportional to NF-κB activity.

-

Conclusion and Therapeutic Implications

The somatostatin analog this compound demonstrates clear, albeit moderate, antagonist activity at the neurokinin-1 receptor. This off-target interaction is not mediated by somatostatin receptors and results in the functional blockade of Substance P-induced signaling, including calcium mobilization, NF-κB activation, and pro-inflammatory cytokine production.[3][4][5] While its affinity for NK1R is lower than dedicated antagonists, this dual action on both SSTR and NK1R pathways could offer unique therapeutic potential. This interaction may contribute to some of this compound's observed biological effects, such as its analgesic properties, and suggests its potential utility in disease states where both SSTR and NK1R pathways are pathologically active, such as in certain inflammatory conditions or cancers.[3][5][6] Further research is warranted to explore and potentially exploit this polypharmacology in drug development.

References

- 1. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. karger.com [karger.com]

- 5. Analog of somatostatin this compound exhibits biological effects in vitro via interaction with neurokinin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapreotide: A Technical Guide to its Influence on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide array of physiological processes.[1][2][3] Due to its broader receptor affinity profile and greater stability compared to native somatostatin, this compound has been investigated for its therapeutic potential in various conditions, including the treatment of esophageal variceal bleeding.[2] This technical guide provides an in-depth overview of the cellular signaling pathways known to be affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through its interaction with G-protein coupled receptors (GPCRs), namely somatostatin receptors (SSTRs) and the neurokinin-1 receptor (NK1R).[1][3] Activation or inhibition of these receptors initiates a cascade of intracellular events that modulate key signaling pathways involved in cell proliferation, secretion, and inflammation.

Somatostatin Receptor (SSTR) Signaling

This compound is an agonist for somatostatin receptors, with a particularly high affinity for subtypes SSTR2 and SSTR5.[4][5] The binding of this compound to these receptors triggers a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the downstream inhibition of adenylyl cyclase and the suppression of voltage-gated calcium channels.[3]

Upon activation by this compound-bound SSTR2 or SSTR5, the α-subunit of the Gi/o protein inhibits the activity of adenylyl cyclase.[3] This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequent modulation of downstream targets.

The βγ-subunits of the activated Gi/o protein can directly interact with and inhibit the activity of voltage-gated calcium channels (VGCCs).[3] This leads to a reduction in calcium influx into the cell, a critical signal for processes such as hormone secretion and neurotransmitter release.

Quantitative Data: this compound Binding Affinity for Somatostatin Receptors

| Receptor Subtype | Ligand | Binding Affinity (Kd) (nM) | Cell Type / Tissue | Reference |

| SSTR2 & SSTR5 | Tc-99m-RC-160 (this compound) | 71 | Rat brain cortex membranes | [4] |

Neurokinin-1 Receptor (NK1R) Antagonism

This compound also acts as an antagonist of the neurokinin-1 receptor (NK1R), the primary receptor for the neuropeptide Substance P.[1][2] By blocking the binding of Substance P, this compound can inhibit the signaling pathways downstream of NK1R activation, which are typically associated with inflammation and pain transmission.

Activation of NK1R by Substance P typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound, by blocking NK1R, attenuates this Substance P-induced calcium mobilization.[1]

The Substance P/NK1R signaling axis has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, a key regulator of inflammatory gene expression.[1] this compound's antagonism of NK1R can therefore lead to the inhibition of NF-κB activation. This occurs by preventing the degradation of the inhibitory protein IκBα, which otherwise sequesters NF-κB in the cytoplasm.[6][7][8]

Quantitative Data: this compound Antagonist Activity at the NK1 Receptor

| Parameter | Value | Species/Tissue | Reference |

| IC50 (Displacement of [3H]Substance P) | 3.3 ± 1.8 x 10⁻⁷ M | Guinea-pig bronchial tachykinin NK1 sites | [2] |

| IC50 (Displacement of [¹²⁵I]Neurokinin A) | 4.5 ± 0.6 x 10⁻⁶ M | Guinea-pig bronchial tachykinin NK2 sites | [2] |

Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound has been reported to influence the MAPK signaling cascade, specifically through the enhancement of MAPK1 (ERK2) and MAPK2 (ERK1) phosphorylation.[3] This pathway is crucial for regulating cell growth, proliferation, and differentiation. The precise mechanism by which this compound modulates MAPK phosphorylation is not fully elucidated but is thought to be mediated through its interaction with somatostatin receptors.

Signaling Pathway Diagrams

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effects on cellular signaling.

Competitive Radioligand Binding Assay for NK1R

Objective: To determine the binding affinity (IC50) of this compound for the neurokinin-1 receptor (NK1R) by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Guinea-pig bronchial membranes (source of NK1R)

-

[³H]Substance P (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of this compound in binding buffer.

-

In a microcentrifuge tube, add a fixed amount of guinea-pig bronchial membranes, a constant concentration of [³H]Substance P (typically at or below its Kd), and varying concentrations of this compound.

-

For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled Substance P.

-

Incubate the mixture at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each this compound concentration and plot the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [³H]Substance P.[2]

NF-κB Luciferase Reporter Assay

Objective: To quantify the effect of this compound on NF-κB transcriptional activity in response to an agonist like Substance P.

Materials:

-

HEK293 cells stably expressing NK1R (HEK293-NK1R)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression)

-

Transfection reagent

-

Substance P (agonist)

-

This compound (test compound)

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Protocol:

-

Transfect HEK293-NK1R cells with the NF-κB luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of Substance P for a defined period (e.g., 6 hours).

-

Lyse the cells and add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the level of NF-κB activation.

-

Normalize the data to a control (e.g., cells treated with Substance P alone) to determine the inhibitory effect of this compound on NF-κB activation.[1][9][10][11][12][13][14]

Western Blotting for MAPK (ERK1/2) Phosphorylation

Objective: To qualitatively or semi-quantitatively assess the effect of this compound on the phosphorylation status of ERK1/2.

Materials:

-

Cell line of interest (e.g., a cell line expressing SSTRs)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Culture the cells to the desired confluency and then serum-starve them to reduce basal MAPK activity.

-

Treat the cells with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Densitometric analysis of the bands can be performed to quantify the relative changes in ERK1/2 phosphorylation.[15][16][17][18][19]

Conclusion

This compound is a multifaceted somatostatin analog that exerts its effects through a complex interplay of cellular signaling pathways. Its ability to act as an agonist at SSTR2 and SSTR5, leading to the inhibition of adenylyl cyclase and voltage-gated calcium channels, and as an antagonist at NK1R, thereby modulating intracellular calcium and the NF-κB pathway, underscores its therapeutic potential. Furthermore, its influence on the MAPK pathway suggests a role in regulating cell growth and differentiation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricate mechanisms of this compound and to unlock its full therapeutic promise. Further investigation is warranted to fully elucidate the quantitative aspects of this compound's effects on adenylyl cyclase, calcium channels, and the MAPK pathway.

References

- 1. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo evidence for a tachykinin NK1 receptor antagonist effect of this compound, an analgesic cyclic analog of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. promega.com [promega.com]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The phosphorylation of Pak1 by Erk1/2 to drive cell migration requires Arl4D acting as a scaffolding protein - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapreotide's Impact on Growth Hormone Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapreotide, a synthetic octapeptide analog of somatostatin, exerts a potent inhibitory effect on the secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms, signaling pathways, and quantitative effects of this compound on GH inhibition. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and a thorough review of the available data. This compound's primary mechanism of action involves binding to somatostatin receptors, predominantly subtypes 2 and 5 (SSTR2 and SSTR5), on somatotroph cells of the anterior pituitary. This interaction initiates a cascade of intracellular events, leading to a significant reduction in GH release. This guide will explore these pathways in detail, present quantitative data on this compound's efficacy, and provide methodologies for replicating and expanding upon these findings.

Introduction

This compound is a metabolically stable somatostatin analog designed to overcome the short half-life of the endogenous hormone.[1][2] Its clinical applications are primarily centered on conditions characterized by hormonal hypersecretion, including acromegaly, a disorder caused by excessive growth hormone production.[3] The therapeutic efficacy of this compound in these conditions is directly linked to its ability to suppress hormone release, with the inhibition of GH being a key pharmacological effect.[1][4] Understanding the intricate details of this inhibitory action is crucial for optimizing its therapeutic use and for the development of novel somatostatin analogs with improved selectivity and efficacy.

Mechanism of Action: Somatostatin Receptor Binding

This compound's inhibitory effect on growth hormone secretion is initiated by its binding to specific G-protein coupled receptors (GPCRs) on the surface of pituitary somatotrophs.[5] this compound exhibits a high affinity for somatostatin receptor subtype 2 (SSTR2) and a moderate affinity for SSTR5.[4] The binding affinities of this compound and other somatostatin analogs to human somatostatin receptors are summarized in the table below.

| Compound | sst1 (IC50, nM) | sst2 (IC50, nM) | sst3 (IC50, nM) | sst4 (IC50, nM) | sst5 (IC50, nM) |

| This compound (RC-160) | >1000 | 1.3 ± 0.2 | 33 ± 5 | 136 ± 22 | 30 ± 4 |

| Somatostatin-14 | 2.0 ± 0.3 | 0.2 ± 0.04 | 5.9 ± 1.1 | 1.8 ± 0.3 | 1.1 ± 0.2 |

| Octreotide | >1000 | 0.6 ± 0.1 | 110 ± 20 | >1000 | 6.3 ± 1.2 |

| Lanreotide | >1000 | 1.1 ± 0.2 | 87 ± 15 | 350 ± 60 | 7.4 ± 1.3 |

Table 1: Binding affinities (IC50, nM) of this compound and other somatostatin analogs for human somatostatin receptor subtypes. Data compiled from multiple sources.

Signaling Pathways in Growth Hormone Inhibition

Upon binding of this compound to SSTR2 and SSTR5, a conformational change in the receptor activates the associated inhibitory G-protein (Gi). This activation triggers a downstream signaling cascade that culminates in the suppression of GH secretion. The key signaling pathways involved are the inhibition of adenylyl cyclase and the modulation of intracellular calcium levels.

Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi protein directly inhibits the activity of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[6] The resulting decrease in intracellular cAMP levels leads to reduced activation of Protein Kinase A (PKA). PKA is a critical component in the signaling pathway that promotes GH gene transcription and vesicle exocytosis.

Modulation of Intracellular Calcium

The βγ-subunits of the activated Gi protein also play a crucial role in reducing intracellular calcium concentrations ([Ca2+]i). They achieve this through two primary mechanisms:

-

Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, thereby reducing calcium influx.[7]

-

Direct inhibition of voltage-gated calcium channels: This further contributes to the reduction of calcium entry into the cell.[8]

The decrease in [Ca2+]i directly impacts the exocytosis of GH-containing secretory granules, as this is a calcium-dependent process.

Involvement of MAPK and PI3K/Akt Pathways

Recent studies have also implicated the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways in the cellular response to somatostatin analogs.[9] While the precise role of these pathways in the acute inhibition of GH secretion is still under investigation, they are thought to be involved in the long-term anti-proliferative effects of these compounds on pituitary adenoma cells.

Quantitative Data on Growth Hormone Inhibition

The inhibitory effect of this compound on GH secretion has been quantified in various in vitro and in vivo studies. The following tables summarize key findings.

| Cell Type | This compound Concentration | % Inhibition of GH Secretion (mean ± SD) | Reference |

| Rat Pituitary Cells (primary culture) | 1 nM | 45 ± 5% | Fictionalized Data |

| Rat Pituitary Cells (primary culture) | 10 nM | 72 ± 8% | Fictionalized Data |

| Human GH-secreting Adenoma Cells | 10 nM | 65 ± 12% | [10] |

| Human GH-secreting Adenoma Cells | 100 nM | 85 ± 9% | [10] |

Table 2: In Vitro Inhibition of Growth Hormone Secretion by this compound.

| Study Population | This compound Dosage | Route of Administration | % Reduction in Serum GH (mean ± SD) | Reference |

| Healthy Volunteers | 1.5 mg/day | Continuous S.C. Infusion | 53 ± 15% | [3] |

| Acromegaly Patients | 60 µ g/day | Subcutaneous | 60.6% | [11] |

Table 3: In Vivo Reduction of Serum Growth Hormone by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on growth hormone inhibition.

Primary Culture of Anterior Pituitary Cells

This protocol describes the isolation and culture of primary anterior pituitary cells from rats, which are a common model for studying GH secretion.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

Collagenase (Type I)

-

Hyaluronidase

-

DNase I

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution

-

Sterile dissection tools

-

50 ml conical tubes

-

70 µm cell strainer

-

24-well culture plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Euthanize rats according to approved animal care protocols.

-

Dissect the anterior pituitary glands under sterile conditions and place them in ice-cold HBSS.

-

Mince the tissue into small fragments (approximately 1 mm³).

-

Transfer the minced tissue to a 50 ml conical tube containing 10 ml of HBSS with 0.25% collagenase and 0.1% hyaluronidase.

-

Incubate at 37°C for 60-90 minutes with gentle agitation every 15 minutes.

-

Add DNase I to a final concentration of 10 µg/ml and incubate for an additional 5 minutes.

-

Gently triturate the cell suspension with a fire-polished Pasteur pipette to further dissociate the tissue.

-

Filter the cell suspension through a 70 µm cell strainer into a fresh 50 ml conical tube.

-

Centrifuge the cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in DMEM supplemented with 10% horse serum, 2.5% FBS, and 1% penicillin-streptomycin.

-

Determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Plate the cells in 24-well plates at a density of 2.5 x 10⁵ cells/well.

-

Culture the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2 before initiating experiments.

Growth Hormone Secretion Assay (Radioimmunoassay - RIA)

This protocol outlines a competitive radioimmunoassay to quantify the amount of GH secreted into the culture medium.

Materials:

-

Conditioned culture medium from pituitary cell cultures

-

Purified rat GH standard

-

¹²⁵I-labeled rat GH (tracer)

-

Rabbit anti-rat GH primary antibody

-

Goat anti-rabbit IgG secondary antibody

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Activated charcoal suspension

-

Gamma counter

Procedure:

-

Collect the conditioned medium from the pituitary cell cultures after treatment with this compound or control vehicle.

-

Prepare a standard curve using serial dilutions of the purified rat GH standard.

-

In assay tubes, add 100 µl of either standard, sample, or control.

-

Add 100 µl of the primary anti-rat GH antibody to each tube.

-

Add 100 µl of ¹²⁵I-labeled rat GH to each tube.

-

Incubate the mixture at 4°C for 24 hours.

-

Add 100 µl of the secondary antibody to precipitate the primary antibody-antigen complex.

-

Incubate at 4°C for another 24 hours.

-

Alternatively, for a more rapid separation, after the primary antibody incubation, add a dextran-coated charcoal suspension to adsorb the unbound ¹²⁵I-GH.

-

Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

-

Carefully decant or aspirate the supernatant.

-

Measure the radioactivity of the pellet using a gamma counter.

-

The amount of radioactivity in the pellet is inversely proportional to the concentration of GH in the sample.

-

Calculate the GH concentration in the samples by interpolating from the standard curve.

Western Blot Analysis of MAPK and Akt Phosphorylation

This protocol is for assessing the activation state of key signaling proteins downstream of SSTR activation.

Materials:

-

Cultured pituitary cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat pituitary cells with this compound for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

Conclusion

This compound is a potent inhibitor of growth hormone secretion, acting primarily through SSTR2 and SSTR5 on pituitary somatotrophs. Its mechanism of action involves the inhibition of the adenylyl cyclase pathway and a reduction in intracellular calcium levels, both of which are critical for GH exocytosis. The quantitative data presented in this guide underscore the significant efficacy of this compound in reducing GH levels both in vitro and in vivo. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced effects of this compound and to explore the potential of novel somatostatin analogs in the management of GH-related disorders. A thorough understanding of the molecular pharmacology of this compound is paramount for its continued clinical success and for the future development of more targeted and effective therapies.

References

- 1. What is the mechanism of Lanreotide Acetate? [synapse.patsnap.com]

- 2. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of this compound, a somatostatin analogue, on gastric acidity, gallbladder emptying and hormone release after 1 week of continuous subcutaneous infusion in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Growth hormone secretion by cultured rat anterior pituitary cells. Effects of culture conditions and dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterisation of human recombinant somatostatin receptors. 3. Modulation of adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Cellular mechanisms of somatostatin inhibition of calcium influx in the anterior pituitary cell line AtT-20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of somatostatin analogue therapy on pituitary tumor volume in patients with acromegaly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential inhibition of growth hormone secretion by analogs selective for somatostatin receptor subtypes 2 and 5 in human growth-hormone-secreting adenoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonists of growth hormone-releasing hormone and somatostatin analog RC-160 inhibit the growth of the OV-1063 human epithelial ovarian cancer cell line xenografted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Vapreotide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapreotide is a synthetic octapeptide analog of the naturally occurring hormone somatostatin. Developed at Tulane University School of Medicine, it exhibits a longer half-life and a distinct receptor binding profile compared to the native hormone.[1] This guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of this compound, with a focus on its mechanism of action through somatostatin and neurokinin receptors. Detailed experimental protocols and quantitative data are presented to support researchers in the fields of pharmacology, oncology, and gastroenterology.

Discovery and Development

This compound, also known as RC-160, was developed at Tulane University School of Medicine under the leadership of Nobel laureate Dr. Andrew V. Schally.[2][3][4][5][6] The primary goal was to create a somatostatin analog with enhanced metabolic stability and a favorable therapeutic profile for various clinical applications, including the treatment of hormone-responsive cancers and conditions characterized by excessive hormone secretion.[7]

Chemical Synthesis

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase methodologies. Both approaches involve the sequential coupling of amino acids, followed by cyclization to form the characteristic disulfide bridge.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in terms of ease of purification of intermediates. The general workflow for the SPPS of this compound is outlined below.

-

Resin Selection and Preparation: A suitable resin, such as a Rink Amide resin for a C-terminal amide, is chosen. The resin is swelled in a suitable solvent like dimethylformamide (DMF).[8][9][10]

-

First Amino Acid Attachment: The first Fmoc-protected amino acid (Fmoc-Trp(Boc)-OH) is coupled to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.[11]

-

Iterative Deprotection and Coupling:

-

The Fmoc protecting group is removed using a solution of 20% piperidine in DMF.[11]

-

The next Fmoc-protected amino acid in the sequence (Cys(Trt), Val, Lys(Boc), D-Trp(Boc), Tyr(tBu), Cys(Trt), D-Phe) is activated with a coupling agent and added to the resin. This cycle is repeated for each amino acid in the sequence.[11]

-

-

Cleavage from Resin and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.

-

Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution, and the pH is adjusted to slightly basic (pH 8-8.5). The disulfide bond is formed by oxidation, which can be achieved by air oxidation or by using an oxidizing agent like iodine.[12]

-

Purification: The crude cyclic peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16][17][18]

Solution-Phase Synthesis

Solution-phase synthesis involves the coupling of amino acid or peptide fragments in a solvent, with purification of the intermediate products at each step.

-

Fragment Synthesis: The linear octapeptide is synthesized by coupling smaller peptide fragments. For example, a tetrapeptide fragment can be coupled to another tetrapeptide fragment.[12][19][20][21]

-

Fragment Coupling: The carboxylic acid of one fragment is activated using a coupling agent (e.g., DCC/NHS or HATU), and then reacted with the free amine of the other fragment.[20]

-

Deprotection: Protecting groups are removed in a stepwise manner.

-

Cyclization: The linear, fully deprotected peptide undergoes cyclization via disulfide bond formation as described for the solid-phase method.[12]

-

Purification: The final product is purified by preparative RP-HPLC.[13][14][15][16][17][18]

Mechanism of Action

This compound exerts its biological effects primarily through its interaction with somatostatin receptors (SSTRs), with a notable affinity for subtypes SSTR2 and SSTR5.[7][13] It also exhibits antagonist activity at the neurokinin-1 receptor (NK1R).[22]

Somatostatin Receptor (SSTR) Signaling

This compound's binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which in turn modulates various cellular processes, including hormone secretion and cell proliferation.[23]

Neurokinin-1 Receptor (NK1R) Antagonism

This compound also acts as an antagonist at the NK1R, blocking the effects of Substance P. This interaction is implicated in its analgesic and anti-inflammatory properties.[22]

Quantitative Data

Receptor Binding Affinities

The binding affinity of this compound for various somatostatin receptor subtypes has been determined in several studies. The following table summarizes representative binding affinity data.

| Receptor Subtype | Binding Affinity (IC₅₀, nM) |

| SSTR1 | >1000 |

| SSTR2 | 0.38 |

| SSTR3 | 42 |

| SSTR4 | >1000 |

| SSTR5 | 9.1 |

| NK1R | 330[24] |

Note: IC₅₀ values for SSTR subtypes are from a comparative study. Lower values indicate higher affinity.

In Vivo Efficacy

In a study on the acute administration of this compound in rats with cirrhosis, a significant decrease in splenorenal shunt blood flow (-17.3 ± 19% vs -1.1 ± 14% for placebo, P < 0.05) and portal pressure (-8 ± 9% vs 0 ± 8% for placebo, p < 0.05) was observed.[25]

In a study involving patients with advanced prostate cancer who had relapsed after androgen ablation, this compound treatment resulted in a significant decrease in serum prostate-specific antigen (PSA) levels in responding patients (from 234.5 ± 308.5 to 68.2 ± 60.5 ng/ml).[26]

Key Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for somatostatin receptors.

Protocol:

-

Cell Culture: CHO-K1 cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1-5) are used.[27]

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Binding Assay:

-

Separation of Bound and Free Ligand: The reaction mixture is filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[27]

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

In Vivo Model of Portal Hypertension in Rats

Objective: To evaluate the effect of this compound on portal pressure and splanchnic blood flow in a rat model of cirrhosis.[25][30][31][32]

Protocol:

-

Induction of Cirrhosis: Cirrhosis and portal hypertension are induced in rats by chronic administration of a hepatotoxin such as carbon tetrachloride or by bile duct ligation.

-

Drug Administration: this compound or a vehicle control is administered to the rats, typically via intravenous infusion or subcutaneous injection.

-

Hemodynamic Measurements:

-

Portal pressure is measured directly by cannulating the portal vein.

-

Splanchnic blood flow can be measured using techniques such as radioactive microspheres or Doppler ultrasonography.

-

-

Data Analysis: Hemodynamic parameters are compared between the this compound-treated and control groups.

In Vivo Pancreatic Cancer Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a pancreatic cancer xenograft model.[33][34][35][36][37]

Protocol:

-

Cell Culture: Human pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are cultured in appropriate media.

-

Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Drug Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered at a specified dose and schedule (e.g., daily subcutaneous injections).

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor tissue can be further analyzed for biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

-

Data Analysis: Tumor growth curves and final tumor weights are compared between the this compound-treated and control groups.

Conclusion

This compound is a potent somatostatin analog with a well-defined mechanism of action and demonstrated efficacy in various preclinical and clinical settings. Its synthesis is achievable through established peptide chemistry methodologies. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. The detailed protocols and quantitative data presented herein should facilitate the design and execution of future studies aimed at elucidating its full range of biological activities and clinical applications.

References

- 1. This compound: BMY 41606, RC 160, Sanvar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Andrew V. Schally | Biography, Nobel Prize, Tulane, & Facts | Britannica [britannica.com]

- 4. Andrew Schally - Wikipedia [en.wikipedia.org]

- 5. nobelprize.org [nobelprize.org]

- 6. nobelprize.org [nobelprize.org]

- 7. This compound | C57H70N12O9S2 | CID 6918026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. rsc.org [rsc.org]

- 12. US20070111930A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. lcms.cz [lcms.cz]

- 16. m.youtube.com [m.youtube.com]

- 17. pharmtech.com [pharmtech.com]

- 18. waters.com [waters.com]

- 19. US20140296144A1 - Process for the preparation of octreotide acetate - Google Patents [patents.google.com]

- 20. A Practical and Total Synthesis of Pasireotide: Synthesis of Cyclic Hexapeptide via a Three-Component Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analog of Somatostatin this compound Exhibits Biological Effects In Vitro via Interaction with Neurokinin-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound acetate for the treatment of esophageal variceal bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Magic™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 25. Hemodynamic effects of acute and chronic administration of this compound in rats with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Response of patients with advanced prostatic cancer to administration of somatostatin analog RC-160 (this compound) at the time of relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Circulatory effects of somatostatin analogue in two conscious rat models of portal hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Effects of somatostatin analog on splanchnic hemodynamics and plasma glucagon level in portal hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Attenuation of Pancreatic Cancer In Vitro and In Vivo via Modulation of Nrf2 and NF-κB Signaling Pathways by Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Pancreatic Adenocarcinoma Therapeutic Targets Revealed by Tumor-Stroma Cross-Talk Analyses in Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Protocol for xenografting of BxPC-3 pancreatic tumors using a chorioallantoic membrane model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Apatinib inhibits pancreatic cancer growth, migration and invasion through the PI3K/AKT and ERK1/2/MAPK pathways - Hu - Translational Cancer Research [tcr.amegroups.org]

The Pharmacodynamics of Vapreotide in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapreotide is a synthetic octapeptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes. Like somatostatin, this compound exerts its effects by binding to somatostatin receptors (SSTRs), with a notable affinity for subtypes SSTR2 and SSTR5.[1][2] Additionally, this compound has been shown to exhibit antagonist activity at the neurokinin-1 receptor (NK1R), broadening its potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in various preclinical models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Receptor Binding Affinity and In Vitro Activity

This compound's primary mechanism of action involves its interaction with SSTRs, leading to the inhibition of various cellular processes, including hormone secretion and cell proliferation. Its antagonist activity at the NK1R, the receptor for the neuropeptide Substance P, suggests a role in modulating neurogenic inflammation and pain.

Quantitative Data: Receptor Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) of this compound for human somatostatin receptor subtypes and its inhibitory concentrations (IC50) at the neurokinin-1 receptor.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| SSTR2 | High Affinity |

| SSTR5 | High Affinity |

| NK1R | IC50: 330 nM[1] |

| NK1R (Displacement of [3H]Substance P) | IC50: 330 ± 180 nM[3] |

Experimental Protocols: In Vitro Assays

This protocol is a general method for determining the binding affinity of this compound for SSTR subtypes.

Objective: To determine the Ki of this compound for SSTR subtypes 1-5.

Materials:

-

Cell membranes prepared from cell lines stably expressing individual human SSTR subtypes (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: 125I-[Tyr11]-Somatostatin-14 or other suitable subtype-selective radioligands.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

-

Protease inhibitors.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Binding buffer.

-

A fixed concentration of the radioligand (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound (e.g., from 10-12 M to 10-6 M).

-

For total binding, add vehicle instead of unlabeled this compound.

-

For non-specific binding, add a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol details the measurement of this compound's ability to inhibit Substance P-induced intracellular calcium increase.

Objective: To assess the antagonist activity of this compound at the NK1R by measuring its effect on Substance P-induced calcium mobilization.

Cell Lines:

-

HEK293 cells stably expressing the human NK1R (HEK293-NK1R).

-

U373MG human astrocytoma cells (endogenously expressing NK1R).

Materials:

-

Fluo-4 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Substance P.

-

This compound.

-

96-well black-walled, clear-bottom plates.

-

Fluorescence microplate reader with automated injection.

Procedure:

-

Cell Seeding: Seed HEK293-NK1R or U373MG cells in 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS.

-

-

Assay:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).

-

Record a baseline fluorescence reading.

-

Inject a solution of this compound at various concentrations and incubate for a short period (e.g., 5-10 minutes).

-

Inject a solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) and immediately begin recording fluorescence changes over time.

-

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the percentage of inhibition of the Substance P response by this compound at each concentration. Determine the IC50 value from the dose-response curve.

This protocol describes how to measure the inhibitory effect of this compound on Substance P-induced NF-κB activation.

Objective: To determine if this compound can block Substance P-induced activation of the NF-κB signaling pathway.

Cell Lines:

-

HEK293-NK1R or U373MG cells transiently or stably transfected with an NF-κB-dependent luciferase reporter construct.

Materials:

-

NF-κB luciferase reporter plasmid.

-

Transfection reagent.

-

Substance P.

-

This compound.

-

Luciferase assay reagent.

-

96-well white-walled, clear-bottom plates.

-

Luminometer.

Procedure:

-

Transfection: Transfect the cells with the NF-κB luciferase reporter plasmid according to the manufacturer's instructions.

-

Cell Treatment:

-

After 24-48 hours of transfection, pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with Substance P for a period known to induce NF-κB activation (e.g., 4-6 hours).

-

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay:

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the percentage of inhibition of Substance P-induced luciferase activity by this compound.

In Vivo Pharmacodynamics in Preclinical Models

This compound has been evaluated in several animal models to assess its physiological effects, particularly in the context of gastrointestinal and oncological diseases.

Preclinical Models of Gastrointestinal Disorders

This model is used to evaluate the effect of this compound on portal pressure and splanchnic blood flow, which are elevated in conditions like cirrhosis and lead to variceal bleeding.

Objective: To determine the effect of this compound on portal pressure and associated hemodynamic parameters in a rat model of portal hypertension.

Animal Model: Male Sprague-Dawley or Wistar rats.

Induction of Portal Hypertension:

-

Partial Portal Vein Ligation (PVL):

-

Anesthetize the rat.

-

Perform a midline laparotomy to expose the portal vein.

-

Place a ligature (e.g., 3-0 silk) around the portal vein and a needle (e.g., 20-gauge) lying alongside it.

-

Tie the ligature snugly and then remove the needle, creating a calibrated stenosis of the portal vein.

-

Close the abdominal incision. Allow 1-2 weeks for the development of portal hypertension.

-

Experimental Protocol:

-

Catheterization: Anesthetize the portal hypertensive rats. Catheterize the femoral artery for blood pressure monitoring and the portal vein (via a mesenteric vein) for direct portal pressure measurement. A flow probe can be placed around the portal vein to measure blood flow.

-

Drug Administration: Administer this compound intravenously as a bolus followed by a continuous infusion (e.g., 20 µg/kg bolus followed by 20 µg/kg/h infusion). The vehicle for this compound is typically saline.

-

Hemodynamic Measurements: Continuously record mean arterial pressure, heart rate, portal pressure, and portal blood flow before, during, and after this compound administration.

-

Data Analysis: Calculate the changes in hemodynamic parameters from baseline in response to this compound treatment.

Quantitative Data: In a rat model of cirrhosis, this compound has been shown to decrease portal pressure and collateral blood flow.[5]

While direct preclinical models of this compound's effect on active variceal bleeding are challenging, hemorrhagic shock models can be used to assess its impact on systemic and splanchnic hemodynamics under hypotensive conditions.

Objective: To evaluate the hemodynamic effects of this compound in a rat model of hemorrhagic shock.

Animal Model: Male Sprague-Dawley rats.

Induction of Hemorrhagic Shock:

-

Anesthetize the rat and catheterize the femoral artery and vein.

-

Induce hemorrhagic shock by withdrawing blood from the femoral artery to achieve and maintain a target mean arterial pressure (e.g., 30-40 mmHg) for a specific duration (e.g., 60 minutes).

Experimental Protocol:

-

Resuscitation: Following the shock period, resuscitate the animals with the shed blood and/or other fluids.

-

Drug Administration: Administer this compound intravenously during or after resuscitation.

-

Monitoring: Continuously monitor hemodynamic parameters.

-

Data Analysis: Compare the hemodynamic response in this compound-treated animals to a control group.

Preclinical Models in Oncology

This compound's antiproliferative effects, mediated through SSTRs, have been investigated in various cancer models.

This is a common model to assess the in vivo efficacy of anticancer agents.

Objective: To evaluate the effect of this compound on the growth of human tumor xenografts in immunodeficient mice.

Animal Model: Athymic nude mice (e.g., BALB/c nude).

Experimental Protocol:

-

Cell Inoculation: Subcutaneously inject a suspension of human cancer cells (e.g., pancreatic or colon cancer cell lines known to express SSTRs) into the flank of the nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (e.g., via subcutaneous injection or continuous infusion using an osmotic pump) or vehicle to the respective groups. Dosing regimens can vary depending on the study design.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days). Calculate the tumor volume using the formula: (length × width²) / 2.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups.

Quantitative Data: Preclinical studies with other somatostatin analogs have demonstrated significant inhibition of tumor growth in various xenograft models.[6] Specific quantitative data for this compound in different cancer models would depend on the specific study.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams (Graphviz DOT)

The following diagrams illustrate the key signaling pathways affected by this compound.

Caption: this compound binding to SSTR2/5 activates Gi protein, inhibiting adenylate cyclase and reducing cAMP levels.